(4-Bromo-6-iodopyridin-2-YL)acetic acid
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Overview
Description
(4-Bromo-6-iodopyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, along with an acetic acid moiety. The unique combination of these functional groups makes it a valuable compound in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-6-iodopyridin-2-YL)acetic acid typically involves the halogenation of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the bromination and iodination of 2-pyridylacetic acid under controlled conditions. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-6-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the pyridine ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(4-Bromo-6-iodopyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Bromo-6-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the pyridine ring can influence its binding affinity to various enzymes and receptors. The acetic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .
Comparison with Similar Compounds
(6-Bromo-4-iodopyridin-2-YL)acetic acid: Similar in structure but with different positions of bromine and iodine atoms.
2-Bromo-4-iodopyridine: Lacks the acetic acid moiety, making it less versatile in certain applications.
4-Bromo-2-iodopyridine: Another structural isomer with different reactivity patterns.
Uniqueness: (4-Bromo-6-iodopyridin-2-YL)acetic acid is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring, combined with the acetic acid group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields of research .
Properties
Molecular Formula |
C7H5BrINO2 |
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Molecular Weight |
341.93 g/mol |
IUPAC Name |
2-(4-bromo-6-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrINO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
OKMRPVOKKVJQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)I)Br |
Origin of Product |
United States |
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